N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide
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Description
Scientific Research Applications
Formamide Derivatives Synthesis
Formamides, including compounds similar to N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide, play a crucial role in the synthesis of various organic compounds. One method involves the Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, leading to the formation of 1-formyl-1,2-dihydroquinolines. This process demonstrates formamides' utility in generating complex molecular structures, which are significant in the development of new pharmaceuticals and materials (Kobayashi et al., 1995).
Green Chemistry and Solvents
Formamides also play a pivotal role in green chemistry, serving as solvents in the synthesis of heterocyclic compounds. N-formylmorpholine, for instance, is valued for its chemical stability, non-toxicity, and compatibility with various hydrocarbons and water. Its use as a green solvent underscores the importance of formamides in developing environmentally friendly synthetic routes (Ghasemi, 2018).
Catalytic Reactions
Furthermore, formamides are instrumental in catalytic reactions, such as the nickel/AlMe3-catalyzed dehydrogenative [4 + 2] cycloaddition with alkynes, yielding dihydropyridone derivatives. This example illustrates formamides' role in facilitating double functionalization of C-H bonds, a valuable transformation in organic synthesis (Nakao et al., 2011).
N-Formylating Agents
Moreover, formamides serve as N-formylating agents, enabling the synthesis of N-formamides, N-formylanilines, and N-formyl-α-amino acids under solvent-free conditions. This capability is critical for synthesizing various bioactive molecules and pharmaceutical intermediates (Chapman et al., 2017).
Role in Prebiotic Chemistry
Lastly, the significance of formamide extends to prebiotic chemistry, where it acts as a precursor for nucleic acid components. Studies have demonstrated that formamide can yield a complete set of nucleic bases necessary for nucleic acids' formation under prebiotic conditions, highlighting its potential role in the origin of life (Costanzo et al., 2007).
Properties
IUPAC Name |
N-(2,6-dibromo-4-cyclohexylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Br2NO/c25-20-15-18(17-9-3-1-4-10-17)16-21(26)22(20)27-23(28)24(13-7-8-14-24)19-11-5-2-6-12-19/h2,5-6,11-12,15-17H,1,3-4,7-10,13-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNYFKMZQKCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)NC(=O)C3(CCCC3)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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